Camptothecin

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Cytotoxic plant alkaloid with antitumor properties; prototypic DNA topoisomerase I inhibitor. Induces single strand DNA breaks and protein-DNA crosslinks.

科研应用

Camptothecin Derivatives and Biological Activities

Camptothecins (CPTs) are cytotoxic natural alkaloids that target DNA topoisomerase I. Significant research evolution has led to numerous CPT derivatives, with three derivatives (topotecan, irinotecan, and belotecan) used as anticancer drugs. Research interest in other biological effects of CPTs is expanding, focusing on various biological activities in addition to anticancer effects (Liu et al., 2015).

Camptothecin-based Nanodrug Delivery Systems

Camptothecin-based nanodrugs are developed to overcome the challenges in cancer therapy, like systemic toxicity and low tumor site accumulation. These nanopharmaceutical preparations are emerging as strategic solutions to improve drug delivery and anticancer activity (Wen et al., 2017).

Targeting Strategies for Camptothecin Delivery

Active and passive targeting strategies are used for delivering camptothecin to treat various cancers. The drug's limitations, such as water insolubility and rapid bioactive form conversion, are addressed through novel delivery platforms, enhancing its anticancer activity (Behera & Padhi, 2020).

Impact on Adipocyte Differentiation

Camptothecin affects adipocyte differentiation by destabilizing PPARγ, a process that can be prevented by proteasome inhibitors. This discovery suggests a role for camptothecin analogs in regulating PPARγ (Kim et al., 2015).

Biosynthesis and Biotechnological Production

The biosynthesis pathway of camptothecin and genetic manipulation techniques are being explored to increase its yield. Various biotechnological methods, such as cell suspensions and metabolic engineering, are studied for improved production (Kai et al., 2015).

Safe Delivery Approaches

Efforts to safely deliver camptothecin focus on structural analogues and nanomedicines. These approaches aim to overcome challenges related to administration, toxicity, and pharmacokinetics (Botella & Rivero-Buceta, 2017).

Evolutionary Origin of Camptothecin Biosynthesis

Genome assembly of Camptotheca acuminata provides insights into the evolutionary origin of camptothecin biosynthesis. Independent whole-genome duplication and gene variations contribute to its biosynthesis pathway (Kang et al., 2021).

Transcription Factors Regulating Camptothecin Production

The role of MYB and WRKY transcription factors in camptothecin biosynthesis in plants like Ophiorrhiza pumila is being explored. These factors influence the production of camptothecin and other specialized metabolites (Rohani et al., 2016); (Wang et al., 2022).

In Silico Studies and Drug Design

In silico molecular docking studies explore interactions of camptothecin with various enzymes, and structure-based drug design helps identify more effective CPT derivatives with improved efficacy and lower toxicity (Suganya et al., 2017); (Pan et al., 2018).

Camptothecin in Clinical Perspectives and Biotechnology

Camptothecin's journey from traditional medicine to clinical use is highlighted. Despite its therapeutic potential, resistance and toxicity issues are challenges. Biotechnological methods are being employed for sustainable production without affecting natural resources (Raveendran, 2015).

性质

产品名称 |

Camptothecin |

|---|---|

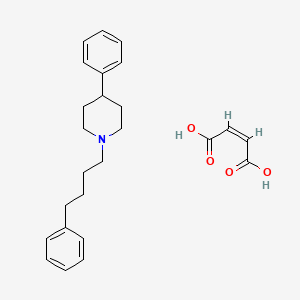

分子式 |

C20H16N2O4 |

分子量 |

348.36 |

同义词 |

(S)-4-Ethyl-4-hydroxy-1H-pyrano-[3/',4/':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)